molecular formula C8H10N2O3 B2859512 Ethyl 3-formyl-1-methyl-1H-pyrazole-5-carboxylate CAS No. 1318758-42-7

Ethyl 3-formyl-1-methyl-1H-pyrazole-5-carboxylate

Cat. No. B2859512
CAS RN: 1318758-42-7
M. Wt: 182.179
InChI Key: MPICOIXRDHVAPP-UHFFFAOYSA-N
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Description

Ethyl 3-formyl-1-methyl-1H-pyrazole-5-carboxylate is an organic compound with the molecular formula C8H10N2O3 . It is a white to cream or pale yellow solid, sometimes appearing as crystals, powder, or crystalline powder .


Synthesis Analysis

The synthesis of this compound is complex and usually requires a series of organic synthesis reactions . A specific synthesis method is not provided in the search results, but it is mentioned that this compound is often used as an organic synthesis intermediate .


Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES notation CCN1N=C(C)C=C1C([O-])=O . The InChI Key for this compound is VFMGOJUUTAPPDA-UHFFFAOYSA-M .


Physical And Chemical Properties Analysis

This compound appears as a white to cream or pale yellow solid, sometimes appearing as crystals, powder, or crystalline powder . The assay (Aqueous acid-base Titration) is between 96.0% to 104.0% . The melting point is between 136.0-145.0°C .

Scientific Research Applications

Synthesis and Modification

Ethyl 3-formyl-1-methyl-1H-pyrazole-5-carboxylate serves as a substrate for synthesizing various heterocyclic compounds. A notable example is its use in the synthesis of ethyl 5-(pyrazol-1-yl)-1,2,3-thiadiazoles. This process involves a reaction with acetophenone hydrazones and a Vilsmeier–Haack complex, resulting in compounds that offer potential for further modifications and studies in biological activity (Vysokova et al., 2017).

Heterocyclic System Formation

In another study, this compound was utilized to produce a series of ethyl 4-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-1-aryl-1H-pyrazole-3-carboxylates. These compounds were obtained through a reaction with rhodanine, leading to the formation of a new heterocyclic system, 2-aryl-7-oxo-2,7-dihydrothiopyrano[3,4-c]pyrazole-5-carboxylic acids (Chaban et al., 2020).

Photochemical Properties

This compound demonstrated interesting photochemical properties, such as thermally reversible photochromism. When exposed to 366-nm light irradiation, it showed coloration in solid state at room temperature. This coloration could disappear either by melting or dissolving in solvents, suggesting potential applications in photochemical studies (Yokoyama et al., 2004).

Microwave-Assisted Synthesis

This compound was also used in the microwave-assisted synthesis of ethyl 1,3-disubstituted-1,6-dihydropyrrolo[2,3-c]pyrazole-5-carboxylates. This method proved to be rapid and efficient, yielding novel compounds with confirmed structures through various spectroscopic methods (Gu & Li, 2013).

Safety and Hazards

Ethyl 3-formyl-1-methyl-1H-pyrazole-5-carboxylate is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include wearing protective gloves/clothing/eye protection/face protection, washing with plenty of soap and water if it comes into contact with skin, and seeking medical advice if skin or eye irritation occurs .

properties

IUPAC Name

ethyl 5-formyl-2-methylpyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c1-3-13-8(12)7-4-6(5-11)9-10(7)2/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPICOIXRDHVAPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NN1C)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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